molecular formula C3H4N4OS B2455690 5-Amino-1,2,3-thiadiazole-4-carboxamide CAS No. 85059-20-7

5-Amino-1,2,3-thiadiazole-4-carboxamide

Cat. No. B2455690
CAS RN: 85059-20-7
M. Wt: 144.15
InChI Key: FSWBRKDODRTAHG-UHFFFAOYSA-N
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Description

5-Amino-1,2,3-thiadiazole-4-carboxamide is a compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole .


Synthesis Analysis

The synthesis of 5-Amino-1,2,3-thiadiazole-4-carboxamide involves several steps. One method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the reaction of 5-amino-l,2,3-thiadiazole-4-NR-carboxamides, Ia-i, with phosphorus decasulfide (P~SI0), and 5-NR-amino-l,2,3-thiadiazole-4-carbonitriles IIa,b,e,f,j with hydrogen sulfide .


Molecular Structure Analysis

The molecular structure of 5-Amino-1,2,3-thiadiazole-4-carboxamide is characterized by a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .


Chemical Reactions Analysis

5-Amino-1,2,3-thiadiazole-4-carboxamide can undergo several chemical reactions. For instance, 5-amino-l,2,3-thiadiazole-4-NR-carboxamides can react with PSI0 to form 5-amino-1,2,3-thiadiazole-4-carbothioamides . The replacement of carbothioamide hydrogen by butyl or cyclohexyl gives mixtures of N-butyl-(IVc) or N-cyclohexylcarbothio-amide (IVd) with a small amount of their isomerization products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-1,2,3-thiadiazole-4-carboxamide are influenced by its molecular structure. Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Scientific Research Applications

Synthesis Methods

5-Amino-1,2,3-thiadiazole-4-carboxamide can be synthesized through various chemical reactions. For instance, Zhang Dayong (2005) describes a method involving diethyl carboxylate, hydrazine hydrate, and chloroacetaldehyde, optimizing synthetic conditions to achieve a purity of 99% (Zhang Dayong, 2005). Another approach by Park et al. (2009) uses carboxamidine dithiocarbamate in a parallel synthesis method to create various 5-amino-substituted 1,2,4-thiadiazole derivatives (Park et al., 2009).

Applications in Inhibitory Activity

Research by Avvaru et al. (2010) and Bülbül et al. (2008) indicates the potential of 5-amino-1,2,3-thiadiazole-4-carboxamide derivatives in inhibiting carbonic anhydrase isoenzymes. These studies highlight the compound's role in binding to specific protein sites and its efficacy as an inhibitor, which could be significant in medical and biochemical research (Avvaru et al., 2010); (Bülbül et al., 2008).

Industrial and Environmental Applications

J. Wang et al. (2014) developed a new synthesis method for 5-aminothiazole-4-carboxamide, a precursor for thiazole [4,5-d] pyrimidines, which is environment-friendly and suitable for industrial production (Wang et al., 2014). Additionally, Attou et al. (2020) explored the use of a 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel, indicating its potential in industrial applications (Attou et al., 2020).

Antibacterial and Antifungal Properties

Research conducted by Atta et al. (2011) demonstrated that certain derivatives of 5-amino-1,3,4-thiadiazole possess antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli (Atta et al., 2011). Additionally, Tang Zi-lon (2015) synthesized N-(1,3,4-thiadiazolyl) thiazole carboxamides, which showed moderate fungicidal activity (Tang Zi-lon, 2015).

Future Directions

The future directions for 5-Amino-1,2,3-thiadiazole-4-carboxamide could involve synthesizing new derivatives with substituents at the amino and carbothioamide nitrogens, and studying their spectral and chemical properties . Furthermore, due to the high lability of the ring and the nucleophilicity of the carbothioamide group of these compounds, new chemical conversions and interesting biological properties could be expected .

properties

IUPAC Name

5-aminothiadiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4OS/c4-2(8)1-3(5)9-7-6-1/h5H2,(H2,4,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWBRKDODRTAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,2,3-thiadiazole-4-carboxamide

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